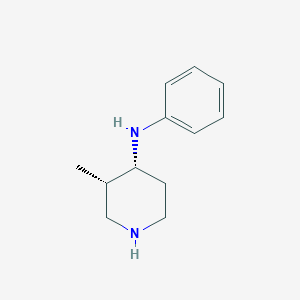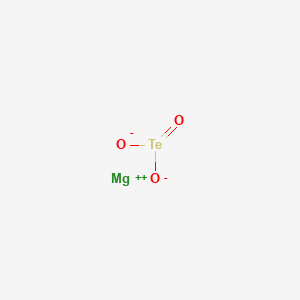![molecular formula C5H12NO4P B13812721 Phosphonic acid, [1-(acetylamino)-1-methylethyl]-](/img/structure/B13812721.png)
Phosphonic acid, [1-(acetylamino)-1-methylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [1-(acetylamino)-1-methylethyl]-(9ci), is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with phosphate moieties and its coordination or supramolecular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [1-(acetylamino)-1-methylethyl]-(9ci), can be synthesized through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions using hydrochloric acid or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the use of phosphorous acid and formaldehyde in the presence of a primary or secondary amine, resulting in aminomethylphosphonic acid .
Industrial Production Methods
Industrial production of phosphonic acids often involves the hydrolysis of phosphorus trichloride with water or steam . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [1-(acetylamino)-1-methylethyl]-(9ci), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can undergo substitution reactions, where the hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, hydrochloric acid for acidic hydrolysis, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [1-(acetylamino)-1-methylethyl]-(9ci), has a wide range of scientific research applications:
Chemistry: Used as a chelating agent and in the synthesis of hybrid materials.
Biology: Acts as an enzyme inhibitor and is used in the study of metabolic pathways.
Medicine: Employed in the development of antiviral and antibacterial drugs.
Industry: Utilized in water treatment as a scale inhibitor and in agriculture as a herbicide.
Wirkmechanismus
The mechanism of action of phosphonic acid, [1-(acetylamino)-1-methylethyl]-(9ci), involves its ability to mimic phosphate moieties, allowing it to inhibit enzymes involved in phosphate metabolism. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from binding and thus disrupting the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fosfomycin: A phosphonate antibiotic used to treat bacterial infections.
2-Aminoethylphosphonic acid: A naturally occurring phosphonate with biological activity.
Clodronic acid: A bisphosphonate used in the treatment of osteoporosis.
Uniqueness
Phosphonic acid, [1-(acetylamino)-1-methylethyl]-(9ci), is unique due to its specific structural features and its ability to form stable complexes with metal ions, making it highly effective in various applications, including as a chelating agent and enzyme inhibitor .
Eigenschaften
Molekularformel |
C5H12NO4P |
|---|---|
Molekulargewicht |
181.13 g/mol |
IUPAC-Name |
2-acetamidopropan-2-ylphosphonic acid |
InChI |
InChI=1S/C5H12NO4P/c1-4(7)6-5(2,3)11(8,9)10/h1-3H3,(H,6,7)(H2,8,9,10) |
InChI-Schlüssel |
YMHPEPZGRLXAOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C)(C)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [bis(methylthio)methyl]phosphonate](/img/structure/B13812658.png)
![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)



![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)
